4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c20-19(21,22)14-8-4-5-9-15(14)23-18(26)16-11-27-12-17(25)24(16)10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTLSAJLHARDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the benzyl and trifluoromethylphenyl groups. The final step usually involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of 4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study: Anticancer Activity
In a study published in ACS Omega, compounds similar to this compound exhibited significant growth inhibition against several cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate that the compound may be effective in targeting specific cancer types, warranting further investigation into its mechanism of action and potential clinical applications .
Antimicrobial Applications
The antimicrobial properties of this compound have also been explored. In a study focusing on oxadiazole derivatives, it was found that compounds with similar structural motifs demonstrated significant activity against various bacterial strains.
Case Study: Antimicrobial Activity
The following table summarizes the antimicrobial activity of related compounds:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 6.25 µg/ml |
| Pseudomonas aeruginosa | Notable inhibition |
| Candida albicans | Moderate inhibition |
This suggests that compounds like this compound could serve as potential leads for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide with structurally analogous compounds from the evidence, focusing on core scaffolds, substituents, and inferred functional properties.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence: Morpholine vs. Tetrahydropyrimidine/Pyrrolidine: Morpholine derivatives exhibit greater rigidity compared to pyrrolidine or tetrahydropyrimidine analogs, which may enhance binding to planar targets (e.g., enzyme active sites) . Pyrazole Derivatives: Pyrazole cores (e.g., ) are prevalent in agrochemicals due to their stability and ability to accommodate bulky substituents.
Substituent Effects :
- Trifluoromethyl Groups : The 2-(trifluoromethyl)phenyl group in the target compound mirrors substituents in patented agrochemicals (e.g., ), suggesting a role in enhancing resistance to metabolic degradation.
- Halogenation : Chloro- and fluoro-substituted phenyl groups (e.g., ) are common in bioactive molecules, improving membrane permeability and target affinity.
Synthetic Routes :
- Carboxamide formation via coupling reactions (e.g., using 2,4-difluorobenzylamine in ) is a shared synthetic strategy. The trifluoromethyl group in the target compound likely requires specialized fluorination techniques, as seen in .
Research Findings and Inferences
- Agrochemical Potential: The trifluoromethylphenyl and benzyl groups in the target compound align with patented pyrazole-based insecticides (e.g., ), suggesting possible insecticidal activity via acetylcholinesterase inhibition or nicotinic receptor modulation.
- Medicinal Chemistry : Morpholine derivatives are often explored as kinase inhibitors or protease modulators. The absence of polar groups (e.g., hydroxyl or amine) in the target compound may limit solubility, a challenge addressed in pyrrolidine analogs (e.g., ) via methoxybenzyl substituents.
- Metabolic Stability : The trifluoromethyl group likely reduces cytochrome P450-mediated metabolism, a feature leveraged in long-acting agrochemicals .
Biological Activity
4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide, identified by its CAS number 1351582-80-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 378.3 g/mol. The structure features a morpholine ring, a trifluoromethyl group, and a benzyl moiety, which are known to influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1351582-80-3 |
| Molecular Formula | C19H17F3N2O3 |
| Molecular Weight | 378.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound's structure suggests potential inhibitory effects on various enzymes, particularly those involved in neurotransmitter regulation and inflammation.
- Antioxidant Properties : Compounds with similar structural features have demonstrated antioxidant activity, which may contribute to their therapeutic effects.
- Anticancer Potential : Preliminary studies indicate that derivatives containing the trifluoromethyl group can enhance potency against certain cancer cell lines by modulating pathways related to cell proliferation and apoptosis.
Pharmacological Effects
Research has shown that compounds similar to this compound exhibit a range of pharmacological activities:
- Anti-inflammatory : In vivo studies have indicated that morpholine derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial : Some derivatives have shown antimicrobial activity against various pathogens, suggesting a broad spectrum of biological activity.
Case Studies
Several studies have explored the biological activity of related compounds:
- In Vivo Anti-inflammatory Activity :
- Docking Studies :
- Enzymatic Inhibition :
Q & A
Q. What are the optimal synthetic routes for 4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide, and how can yield and purity be improved?
The synthesis typically involves coupling a benzyl-substituted morpholine precursor with 2-(trifluoromethyl)phenylamine using carbodiimide-based reagents (e.g., EDC·HCl) and activators like HOBt·H₂O. Key steps include:
- Amide bond formation : Optimize stoichiometry (1:1 molar ratio of acid and amine) and reaction time (12–24 hours) in anhydrous DMF or DCM under nitrogen .
- Deprotection : Use TFA for tert-butoxycarbonyl (Boc) group removal, followed by neutralization with triethylamine .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield improvements (60–75%) require strict control of temperature (0–5°C during coupling) .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- ¹H/¹³C NMR : Confirm regiochemistry of the morpholine ring and trifluoromethylphenyl substitution .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 423.15) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
- FT-IR : Identify carbonyl stretches (morpholinone C=O at ~1700 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .
Q. How do reaction conditions influence the stability of intermediates during synthesis?
- Moisture sensitivity : Intermediates with activated esters (e.g., HOBt esters) degrade rapidly; use anhydrous solvents and inert atmospheres .
- Temperature control : Exothermic coupling reactions require cooling (0–5°C) to prevent racemization or side-product formation .
- Light sensitivity : Trifluoromethyl groups may degrade under UV light; conduct reactions in amber glassware .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
Q. How can contradictory biological activity data between analogs be resolved?
- Source identification : Check for impurities (e.g., residual solvents via GC-MS) or polymorphic forms (via XRPD) .
- Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Molecular docking : Compare binding poses in target proteins (e.g., COX-2 or β-lactamase) to explain potency differences .
Q. What strategies mitigate low solubility in aqueous buffers during in vitro testing?
Q. How can computational methods predict metabolic stability of this compound?
- In silico tools : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism sites (e.g., morpholine ring oxidation) .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation via CYP3A4, glucuronidation) using MetaSite .
- Validation : Compare with in vitro liver microsomal assays (human/rat) and LC-HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
